molecular formula C14H16N2O3S B14184898 1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate CAS No. 923001-87-0

1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate

Cat. No.: B14184898
CAS No.: 923001-87-0
M. Wt: 292.36 g/mol
InChI Key: CYBDIBAGQZOFSN-UHFFFAOYSA-N
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Description

1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a chemical compound with the molecular formula C14H16N2O3S It is known for its unique structure, which includes a diazonium group, a sulfonyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite (NaNO2) and sulfuric acid (H2SO4) for the diazotization step, and a sulfonyl chloride for the sulfonylation step.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form different aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are often used in Sandmeyer reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications, including:

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves the reactivity of the diazonium and sulfonyl groups. The diazonium group can undergo electrophilic substitution reactions, while the sulfonyl group can participate in nucleophilic substitution reactions. These reactive groups enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-Diazonio-1-(2-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
  • 1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate

Uniqueness

1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to the presence of both the diazonium and sulfonyl groups in a single molecule, along with the conjugated diene system. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

923001-87-0

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

1-diazo-1-(3,4-dimethylphenyl)sulfonylhex-5-en-2-one

InChI

InChI=1S/C14H16N2O3S/c1-4-5-6-13(17)14(16-15)20(18,19)12-8-7-10(2)11(3)9-12/h4,7-9H,1,5-6H2,2-3H3

InChI Key

CYBDIBAGQZOFSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C)C

Origin of Product

United States

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